
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables summarizing key research results.
Chemical Structure and Properties
The molecular formula for this compound is C18H17ClN2O3. The presence of the chlorobenzyl and dimethoxyphenyl groups enhances its biological activity by influencing its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds within the pyridazine family exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives similar to this compound can inhibit phosphodiesterase-4 (PDE-4), an enzyme implicated in inflammatory processes. Inhibition of PDE-4 leads to increased levels of cyclic AMP (cAMP), which modulates inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation evaluated its effects on different cancer cell lines, including lung (A549), prostate (DU-145), colon (HCT-116), and breast (MDA-MB 231) cancer cells. The results indicated that the compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in these cancer cells. Specifically, it was found to downregulate cyclins and CDKs, which are crucial for cell cycle progression .
Case Studies
- Study on Anti-inflammatory Effects : In a controlled experiment involving murine models, this compound was administered to evaluate its effect on airway hyperreactivity. The results showed a significant reduction in eosinophil infiltration and cytokine production, suggesting its potential as a therapeutic agent for respiratory diseases such as asthma .
- Anticancer Efficacy Assessment : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in an IC50 value of approximately 25 µM against A549 cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
---|---|---|---|
Anti-inflammatory | Murine asthma model | N/A | PDE-4 inhibition, reduced cytokine release |
Anticancer | A549 (lung cancer) | 25 µM | Induction of apoptosis via mitochondrial pathways |
Anticancer | DU-145 (prostate cancer) | 30 µM | Cell cycle arrest at G2/M phase |
Anticancer | HCT-116 (colon cancer) | 20 µM | Downregulation of cyclins and CDKs |
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it suitable for further investigation in drug development:
-
Anticancer Activity :
- Research indicates that derivatives of pyridazinones, including 2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, have shown promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity against specific cancer types .
-
Inhibition of Kinases :
- The compound has been explored for its ability to inhibit kinases involved in cancer progression. Certain derivatives have demonstrated selective inhibition of c-Met kinases, which are implicated in several types of cancer including non-small cell lung cancer . This suggests a pathway for developing targeted therapies.
- Antimicrobial Properties :
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The following general procedure highlights one synthesis route:
-
Starting Materials :
- 4-chlorobenzyl bromide
- 3,4-dimethoxyphenyl hydrazine
- Pyridazine derivatives
-
Procedure :
- React the hydrazine derivative with the halide in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., KOH).
- Allow the reaction to proceed under reflux conditions until completion.
- Purify the product through crystallization or chromatography.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of pyridazinone derivatives, this compound was evaluated against A549 lung cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of various pyridazinone derivatives, including our compound of interest. It was found to selectively inhibit c-Met with an IC50 value significantly lower than that of non-specific inhibitors, highlighting its potential as a targeted therapy for cancers driven by c-Met overexpression .
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSZJKSIBYGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。